6-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%
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Overview
Description
6-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, is a compound with a wide range of applications in the field of organic synthesis. It is a valuable intermediate for the synthesis of a variety of compounds, including drugs, dyes, and fragrances. In addition, it is also used as a starting material for synthesizing other related compounds.
Scientific Research Applications
6-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, is a useful intermediate for the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It has been used as a starting material for the synthesis of several drugs, such as the anti-inflammatory drug flufenamic acid, the anticonvulsant drug flurazepam, and the anti-allergic drug cetirizine. In addition, it has also been used in the synthesis of dyes, such as the azo dye 4-amino-3-chloro-5-fluorophenol. Furthermore, it has been used in the synthesis of fragrances, such as the musk-like fragrance 6-methyl-3-chloro-5-fluorophenol.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, is not well understood. However, it is thought to act as a proton donor, donating protons to other molecules in the reaction. This allows the compound to act as an intermediate in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, are not well understood. However, it is thought to have no direct effects on the human body.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, in laboratory experiments is that it is a relatively inexpensive starting material for the synthesis of a variety of compounds. Additionally, it is relatively easy to synthesize and can be used as a starting material for a wide range of chemical reactions. The main limitation of using this compound in laboratory experiments is that it is not very stable and can easily decompose when exposed to heat or light.
Future Directions
The future directions for 6-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, include further research into its mechanism of action and its potential applications in the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects may provide insight into its potential therapeutic uses. Finally, research into its stability and reactivity may lead to the development of new and improved synthesis methods.
Synthesis Methods
The synthesis of 6-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, is typically achieved through the reaction of 5-fluoro-3-chlorophenol with formic acid in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 120°C. The reaction is typically complete after two hours. The product is then isolated by evaporating the reaction mixture.
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-4-9(5-11(15)6-10)12-3-1-2-8(7-16)13(12)17/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWMRLMYVEOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685211 |
Source
|
Record name | 3'-Chloro-5'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261966-22-6 |
Source
|
Record name | 3'-Chloro-5'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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